methyl N-benzyl-O-tert-butyl-L-serinate
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Overview
Description
Methyl N-benzyl-O-tert-butyl-L-serinate is a compound that belongs to the class of serine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom, a tert-butyl group attached to the oxygen atom, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-benzyl-O-tert-butyl-L-serinate typically involves the protection of the serine hydroxyl group with a tert-butyl group and the amino group with a benzyl group. The methyl ester group is introduced through esterification. One common method involves the use of tert-butyl chloroformate and benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology. This approach offers advantages such as improved efficiency, better control over reaction conditions, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl N-benzyl-O-tert-butyl-L-serinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl or tert-butyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Methyl N-benzyl-O-tert-butyl-L-serinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl N-benzyl-O-tert-butyl-L-serinate involves its interaction with specific molecular targets. The benzyl and tert-butyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The ester group can undergo hydrolysis, releasing the active serine derivative, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-serine methyl ester
- N-(tert-Butoxycarbonyl)-D-serine methyl ester
- N-(tert-Butoxycarbonyl)-L-cysteine methyl ester
- N-Z-L-serine methyl ester
- D-Serine methyl ester hydrochloride
Uniqueness
Methyl N-benzyl-O-tert-butyl-L-serinate is unique due to the presence of both benzyl and tert-butyl groups, which confer distinct steric and electronic properties. These features can enhance the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
methyl (2S)-2-(benzylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-11-13(14(17)18-4)16-10-12-8-6-5-7-9-12/h5-9,13,16H,10-11H2,1-4H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWWTCAKOLMBDY-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC)NCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)OC)NCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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